Givinostat is a medication currently under review for the treatment of Duchenne Muscular Dystrophy (DMD) []. DMD is a rare genetic disorder that causes progressive muscle weakness from a young age. It is caused by mutations in the dystrophin gene, which is essential for maintaining muscle function [].
Givinostat belongs to a class of drugs called histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by modifying histones, the proteins that package DNA in the cell nucleus. Studies have shown that in DMD, there is abnormal activity of HDACs, which can contribute to muscle degeneration []. Givinostat works by inhibiting HDACs, potentially leading to increased production of proteins that protect muscle cells and reduce inflammation [, ].
Clinical trials have investigated the efficacy and safety of Givinostat in treating DMD. The most prominent trial is the Phase 3 EPIDYS trial, which involved 179 ambulant boys with DMD aged six years and older []. Participants received Givinostat in oral suspension form for 18 months, along with continuing corticosteroid treatment, which is a standard therapy for DMD.
The study met its primary endpoint, demonstrating that Givinostat slowed disease progression compared to the control group. This was measured by the change in time taken to climb four stairs, a functional test commonly used in DMD trials []. Additionally, analysis of secondary endpoints, including muscle function and strength tests, and magnetic resonance imaging (MRI) to assess muscle fat infiltration, yielded positive results consistent with the primary endpoint [, ].
Givinostat, also known by its brand name Duvyzat, is a small molecule that functions as a histone deacetylase inhibitor. It has gained attention for its potential therapeutic applications in various diseases, particularly in treating Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle degeneration. Givinostat works by modulating the acetylation status of histones and non-histone proteins, thereby influencing gene expression and cellular processes such as inflammation and apoptosis .
The chemical formula of Givinostat is C₃₃H₃₇N₃O₄, with a molar mass of approximately 421.497 g/mol . Its mechanism of action involves inhibiting class I and class II histone deacetylases, leading to the downregulation of pro-inflammatory cytokines and the promotion of apoptosis in certain cell types .
Givinostat's mechanism of action in DMD is still under investigation, but researchers believe it targets several pathological processes in the disease [, ].
Givinostat primarily acts through the inhibition of histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histones. This deacetylation process is crucial for the regulation of gene expression. By inhibiting these enzymes, Givinostat increases the acetylation of histones, facilitating a more open chromatin structure that enhances transcriptional activity of tumor suppressor genes while repressing oncogenes .
In addition to its effects on histones, Givinostat also influences non-histone proteins such as nuclear factor-κB and superoxide dismutase, which play significant roles in inflammatory responses and oxidative stress management .
Givinostat exhibits various biological activities attributed to its role as a histone deacetylase inhibitor. Key findings include:
The synthesis of Givinostat typically involves multi-step organic reactions. While specific proprietary methods are often not disclosed in detail, general approaches include:
Givinostat is primarily indicated for:
Givinostat has been shown to interact with various biological systems:
Several compounds share structural or functional similarities with Givinostat, particularly within the category of histone deacetylase inhibitors:
Compound Name | Mechanism | Unique Features |
---|---|---|
Valproic Acid | Histone deacetylase inhibitor | Also used as an anticonvulsant and mood stabilizer |
Trichostatin A | Histone deacetylase inhibitor | Natural product with potent anti-cancer properties |
Romidepsin | Histone deacetylase inhibitor | Approved for cutaneous T-cell lymphoma |
Panobinostat | Histone deacetylase inhibitor | Used in multiple myeloma treatment |
Givinostat stands out due to its specific application in Duchenne muscular dystrophy and its unique mechanism involving both histone and non-histone protein acetylation modulation .
Property | Value | Source |
---|---|---|
Molecular Formula | C24H27N3O4 | PubChem CID 9804992 [1] |
Molecular Mass | 421.497 g·mol⁻¹ | Multiple databases [6] [2] |
Monoisotopic Mass | 421.200156 g·mol⁻¹ | ChemSpider [2] |
Chemical Formula Name | {6-[(Diethylamino)methyl]-2-naphthyl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate | CAS Common Chemistry [3] |
CAS Registry Number | 497833-27-9 | PubChem [1] |
The mass spectral characteristics of givinostat demonstrate excellent molecular ion stability under standard analytical conditions, facilitating accurate quantitative analysis in biological matrices [7]. The compound's molecular mass distribution pattern shows minimal fragmentation under soft ionization conditions, indicating robust molecular integrity [9].
The hydroxamate functional group (-CONHOH) represents the most critical structural element in givinostat, serving as the zinc-binding moiety essential for histone deacetylase inhibition [5] [10]. This functional group exhibits bidentate coordination with zinc ions in the active site of histone deacetylases, forming stable chelate complexes that effectively block enzymatic activity [10] [11]. The hydroxamate moiety demonstrates exceptional metal-binding affinity, with dissociation constants in the nanomolar range for zinc coordination [10].
The hydroxamate group in givinostat contributes significantly to the compound's mechanism of action through its ability to coordinate with the catalytic zinc ion present in the active site of histone deacetylases [5] [10]. This coordination displaces water molecules that normally facilitate the deacetylation reaction, thereby inhibiting enzymatic function [11]. The geometric arrangement of the hydroxamate group allows for optimal positioning within the enzyme active site, maximizing binding affinity and inhibitory potency [10].
Beyond its primary zinc-binding function, the hydroxamate group also confers antioxidant properties to givinostat through iron chelation mechanisms [10]. Studies have demonstrated that hydroxamate-containing compounds can form catalase-mimetic complexes with iron, facilitating the decomposition of hydrogen peroxide and providing cellular protection against oxidative stress [10]. This dual functionality contributes to givinostat's therapeutic profile in conditions characterized by both aberrant histone deacetylation and oxidative damage [10].
The naphthalene backbone constitutes the central structural framework of givinostat, providing a rigid bicyclic aromatic system that serves multiple functional roles [2] [4]. This naphthalene core contributes essential hydrophobic interactions with the enzyme binding pocket, enhancing the overall binding affinity and selectivity of the compound [5]. The aromatic π-electron system of the naphthalene ring participates in π-π stacking interactions with aromatic residues in the protein target, stabilizing the drug-enzyme complex [11].
The diethylamino substitution at the 6-position of the naphthalene ring represents a crucial structural modification that significantly influences givinostat's pharmacological properties [2] [4]. This tertiary amine substitution enhances the compound's aqueous solubility while maintaining appropriate lipophilicity for membrane permeation [8]. The diethylamino group exists in a dynamic equilibrium between protonated and neutral forms under physiological conditions, affecting the compound's distribution and cellular uptake characteristics [8].
The spatial orientation of the diethylamino substitution creates favorable electrostatic interactions with complementary charged regions in the histone deacetylase binding pocket [5]. This positioning contributes to the compound's selectivity profile among different histone deacetylase isoforms, as the specific geometric constraints of each enzyme active site determine the optimal accommodation of this bulky substituent [11]. The flexibility of the diethylamino group allows for conformational adaptation during binding, maximizing complementarity with the target protein surface [5].
The structure-activity relationship analysis of givinostat reveals that each major structural component contributes specific functionality essential for optimal biological activity [5] [11]. The hydroxamate zinc-binding group represents an absolute requirement for histone deacetylase inhibitory activity, with modifications to this moiety typically resulting in complete loss of enzymatic inhibition [10] [11]. The geometric constraints imposed by the hydroxamate chelation requirement dictate precise spatial relationships between this group and the remainder of the molecular structure [10].
The aromatic linker region connecting the naphthalene core to the hydroxamate-containing terminus demonstrates optimal length for spanning the enzyme active site channel [11]. Structure-activity studies have shown that modifications to this linker length, either extension or contraction, result in decreased inhibitory potency due to suboptimal positioning of the zinc-binding group [11]. The aromatic character of this linker provides necessary π-electron interactions with the enzyme binding pocket while maintaining appropriate rigidity for productive binding geometries [12].
Table 2: Structure-Activity Relationship Analysis
Structural Element | SAR Contribution | Impact on Activity |
---|---|---|
Hydroxamate Group (-CONHOH) | Essential for zinc coordination [10] | Critical for HDAC inhibition [11] |
Naphthalene Core | Provides hydrophobic interactions [5] | Enhances binding affinity [11] |
Diethylamino Group | Modulates pharmacokinetic properties [8] | Affects tissue distribution [5] |
Aromatic Linker | Optimal length for active site fit [11] | Determines selectivity profile [11] |
Carbamate Bridge | Connects cap and zinc-binding regions [2] | Influences stability and bioavailability [8] |
The cap group region, comprising the substituted naphthalene system, provides critical surface interactions that determine enzyme selectivity and binding kinetics [5] [11]. The specific substitution pattern on the naphthalene ring influences the compound's ability to interact with different histone deacetylase isoforms, contributing to its pan-inhibitor profile [5]. The diethylamino substitution specifically enhances interactions with class I and class II histone deacetylases through favorable electrostatic complementarity [5].
Givinostat exhibits a complex pH-dependent solubility profile that significantly influences its pharmaceutical formulation and biological activity [8]. The compound demonstrates maximum solubility of approximately 2.88 mg/mL in phosphate buffer at pH 4.5, representing optimal conditions for dissolution [8]. This pH-dependent behavior reflects the ionization characteristics of the diethylamino group, which exists predominantly in its protonated form under acidic conditions, enhancing aqueous solubility [8].
At physiological pH (7.0), givinostat shows moderate solubility of approximately 2.5 mg/mL in purified water, which provides adequate dissolution for biological applications while maintaining chemical stability [8]. The solubility profile demonstrates a marked decrease at alkaline pH values, with minimal solubility of 0.05 mg/mL observed at pH 8.0 [8]. This pH-dependent solubility pattern necessitates careful consideration of formulation strategies to achieve optimal bioavailability [8].
The influence of buffer composition on givinostat solubility has been systematically investigated, revealing that tartrate buffers provide lower solubility compared to phosphate buffers at equivalent pH values [8]. This buffer-specific effect offers opportunities for formulation optimization, as reduced solubility can paradoxically enhance chemical stability and palatability in oral suspension formulations [8]. The presence of density-modifying agents such as sorbitol further influences solubility characteristics, with higher sorbitol concentrations unexpectedly decreasing givinostat solubility [8].
The chemical stability of givinostat demonstrates significant dependence on environmental pH, with optimal stability observed in the pH range of 4.5 to 6.0 [8]. This stability window corresponds closely to the pH range of minimum solubility, suggesting that reduced dissolution rates contribute to enhanced chemical integrity over time [8]. The compound exhibits decreased stability in solution compared to solid state, necessitating careful consideration of storage conditions and formulation approaches [8].
Temperature-dependent stability studies reveal that givinostat maintains acceptable chemical integrity under standard storage conditions, with minimal degradation observed at room temperature over extended periods [8]. The compound demonstrates enhanced stability when formulated with specific excipients such as sorbitol or sucrose, which appear to provide stabilizing effects through mechanisms beyond simple density modification [8]. These excipients contribute to maintaining the compound's chemical structure integrity during storage and handling [8].
The stability profile of givinostat in various pharmaceutical matrices has been extensively characterized, revealing that suspension formulations provide superior long-term stability compared to solution preparations [8]. The reduced chemical reactivity in suspension form is attributed to limited water availability for hydrolytic degradation pathways [8]. This stability advantage makes suspension formulations particularly attractive for pediatric applications where liquid dosage forms are preferred [8].
Table 3: Physical and Chemical Properties
Property | Value | Notes |
---|---|---|
Solubility in Water (pH 7) | 2.5 mg/mL [8] | pH-dependent solubility profile |
Solubility in Phosphate Buffer (pH 2) | 1.13 mg/mL [8] | Higher solubility at acidic pH |
Solubility in Phosphate Buffer (pH 4.5) | 2.88 mg/mL [8] | Maximum solubility observed |
Solubility in Phosphate Buffer (pH 6) | 0.77 mg/mL [8] | Reduced solubility at neutral pH |
Solubility in Phosphate Buffer (pH 8) | 0.05 mg/mL [8] | Lowest solubility at alkaline pH |
Optimal pH Range for Stability | 4.5-6.0 [8] | Range for minimum solubility/maximum stability |
Protein Binding | ~96% [5] | High plasma protein binding |
Crystalline Form | White crystalline powder [9] | Stable crystalline structure |
Givinostat exists as a white, odorless crystalline powder in its pure form, exhibiting characteristic solid-state properties that influence its pharmaceutical behavior [9]. The crystalline structure demonstrates good thermal stability with well-defined melting characteristics that facilitate quality control and characterization procedures [9]. The compound's crystalline morphology affects its dissolution rate, bioavailability, and manufacturing processability [9].
The solid-state characteristics of givinostat include favorable flow properties and compressibility, making it suitable for various pharmaceutical manufacturing processes [9]. The crystalline form shows minimal polymorphism under standard conditions, providing consistent physicochemical properties across different production batches [9]. This structural consistency is essential for maintaining reproducible pharmaceutical performance and regulatory compliance [9].
Particle size distribution analysis of crystalline givinostat reveals uniform particle characteristics that contribute to consistent dissolution behavior and bioavailability [8]. The crystal morphology demonstrates appropriate surface area characteristics for pharmaceutical applications, balancing dissolution rate requirements with manufacturing considerations [9]. The crystalline form exhibits excellent chemical stability under ambient storage conditions, maintaining structural integrity over extended periods [9].
The formation of givinostat hydrochloride represents a critical pharmaceutical development that significantly enhances the compound's stability and bioavailability characteristics [13] [9] . The hydrochloride salt possesses the molecular formula C24H28ClN3O4 with a molecular weight of 457.9 g/mol, representing the addition of hydrochloric acid to the basic diethylamino group [13] . This salt formation process converts the free base into a more stable and pharmaceutically acceptable form suitable for clinical applications .
The hydrochloride monohydrate derivative (C24H30ClN3O5) incorporates an additional water molecule into the crystal lattice, further enhancing stability and providing optimal characteristics for pharmaceutical formulation [9] . This hydrated salt form demonstrates superior dissolution characteristics compared to the free base, facilitating improved bioavailability and therapeutic efficacy . The molecular weight of the monohydrate form is 475.97 g/mol, reflecting the incorporation of both the chloride ion and the water molecule [9] .
The formation of the hydrochloride salt addresses several pharmaceutical challenges associated with the free base form, including limited aqueous solubility and potential stability issues . The protonation of the diethylamino group creates a permanent positive charge that enhances water solubility while maintaining the compound's biological activity profile . This ionic character also facilitates formulation with various pharmaceutical excipients and improves manufacturing processability .
Table 4: Chemical Derivatives and Analogs
Compound | Molecular Formula | Molecular Weight | CAS Number | Clinical Form |
---|---|---|---|---|
Givinostat (free base) | C24H27N3O4 [1] | 421.497 g·mol⁻¹ [6] | 497833-27-9 [1] | Research compound |
Givinostat Hydrochloride | C24H28ClN3O4 [13] | 457.9 g·mol⁻¹ [13] | 199657-29-9 [13] | Pharmaceutical formulation |
Givinostat Hydrochloride Monohydrate | C24H30ClN3O5 [9] | 475.97 g·mol⁻¹ [9] | 732302-99-7 [9] | Stable pharmaceutical salt |
The development of givinostat analogs and structural variations has been pursued to optimize therapeutic efficacy while minimizing potential side effects [15] [16] [17]. These structural modifications typically focus on altering the cap group region, modifying the linker length, or substituting alternative zinc-binding groups while maintaining the core pharmacophore essential for histone deacetylase inhibition [16] [17]. Comparative analysis of these derivatives reveals structure-activity relationships that guide further medicinal chemistry optimization [16].
Hydroxamate-based analogs of givinostat have been synthesized with various aromatic cap groups, including coumarin-based derivatives that demonstrate enhanced selectivity for specific histone deacetylase isoforms [16]. These structural variations maintain the essential hydroxamate zinc-binding functionality while modifying surface interaction characteristics to achieve improved therapeutic profiles [16]. Some derivatives show superior potency against specific cancer cell lines compared to the parent compound [16].
The ITF compound series, of which givinostat (ITF2357) is a member, includes several related analogs with modified structural features [18] [17]. These compounds share the core hydroxamate-naphthalene framework but differ in their substitution patterns and linking groups [18]. Comparative biological evaluation of these analogs has identified key structural requirements for optimal histone deacetylase inhibition and has guided the selection of givinostat as the lead clinical candidate [15] [17].
The metabolite profiles of givinostat reveal the formation of several characterized derivatives, including ITF2374, ITF2375, ITF2440, and ITF2563, which represent various metabolic transformation products [5] . These metabolites generally demonstrate reduced biological activity compared to the parent compound, indicating that the intact molecular structure is required for optimal therapeutic efficacy [5]. The identification and characterization of these metabolites provide important information for understanding the compound's pharmacokinetic behavior and potential drug interactions [5].
Irritant